COX-1 and COX-2 Dual Inhibitory Activity: Hamaudol Versus In-Class Chromone and Coumarin Comparators
Hamaudol (compound 7) exhibits dual COX-1 and COX-2 inhibitory activity, distinguishing it from cimifugin (compound 3) and scopoletin (compound 2) which show no significant COX-2 inhibition in the same assay system [1]. In a direct head-to-head comparison from the same study, hamaudol inhibited COX-1 with an IC50 of 0.30 mM and COX-2 with an IC50 of 0.57 mM, while cimifugin showed COX-1 IC50 of 0.88 mM but exhibited only weak or no COX-2 inhibitory activity [1].
| Evidence Dimension | COX-1 and COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | COX-1 IC50: 0.30 mM; COX-2 IC50: 0.57 mM |
| Comparator Or Baseline | Cimifugin: COX-1 IC50 0.88 mM, COX-2 weak/no activity; Scopoletin: COX-1 IC50 0.27 mM, COX-2 weak/no activity |
| Quantified Difference | Hamaudol shows 2.9-fold higher COX-1 potency than cimifugin; hamaudol uniquely inhibits COX-2 among chromones tested |
| Conditions | In vitro COX enzyme inhibition assay using isolated compounds from Peucedanum japonicum root |
Why This Matters
This dual COX-1/COX-2 inhibition profile differentiates hamaudol for researchers requiring a natural chromone with balanced cyclooxygenase isoform activity, whereas cimifugin would be inappropriate for studies targeting COX-2-mediated pathways.
- [1] Kim JS, Kim JC, Shim SH, et al. The Constituents Isolated from Peucedanum japonicum Thunb. and their Cyclooxygenase (COX) Inhibitory Activity. Korean J Pharmacogn. 2006;37(4):251-255. View Source
